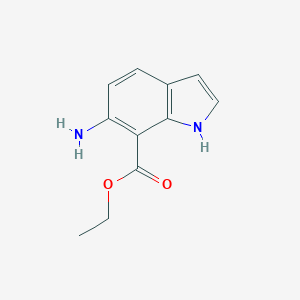

6-氨基-1H-吲哚-7-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 6-amino-1H-indole-7-carboxylate involves several chemical reactions, including three-component tandem reactions, which allow for the formation of highly diversified heterocyclic systems. For instance, a method involves acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates undergoing sequential Sonogashira and cyclocondensation reactions to yield pyrimido[1,2-a]indoles (Gupta et al., 2011).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis have been conducted on related indole derivatives, revealing insights into their molecular arrangements and intermolecular interactions. For example, ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3] indolizino[8,7-b] indole-15-carboxylate, an indole derivative, exhibits hydrogen bond interactions and C–H⋯π interactions stabilizing its molecular structure (Geetha et al., 2017).

Chemical Reactions and Properties

Ethyl 6-amino-1H-indole-7-carboxylate undergoes various chemical reactions due to its functional groups. The Friedel-Crafts acylation reaction is notable, where the compound reacts with acylating agents, leading to the regioselective introduction of acyl groups into the indole nucleus. This reaction showcases the compound's reactivity towards electrophilic substitution, which is pivotal for modifying its chemical structure for further applications (Tani et al., 1990).

科学研究应用

合成和化学性质

6-氨基-1H-吲哚-7-羧酸乙酯是合成化学中的中间体,在合成复杂分子中具有应用。例如,它已被用于合成 6-氧代-3-苯基-1,6-二氢吡喃并[3,2-e]吲哚-2-羧酸乙酯,该化合物表现出显着的抗菌活性。该合成涉及一系列反应,从2-[(2-氧代-2H-1-苯并吡喃-6-基)-腙]-3-苯基丙酸乙酯开始,表明该化合物在开发潜在抗菌剂中的效用 (Mir & Mulwad,2009)。

在有机合成中的应用

6-氨基-1H-吲哚-7-羧酸乙酯是有机合成中一种用途广泛的结构单元。它参与了甲酰基-1H-吲哚-2-羧酸乙酯的简便合成,展示了其在创建具有医药化学和材料科学潜在应用的中间体中的重要性。在这些合成中将磺甲基基团转化为甲酰基官能团突出了该化合物在化学转化中的适应性 (Pete、Szöllösy 和 Szokol,2006)。

在吲哚合成中的作用

该化合物一直是吲哚合成策略的关键中间体。例如,一种利用吡咯-2-羧酸乙酯的新策略导致了在苯部分官能化的几种吲哚的合成,证明了该化合物在扩大吲哚衍生物多样性中的作用,这在药物研究中至关重要 (Tani 等人,1996)。

酰化技术发展

研究还集中在 1H-吲哚-2-羧酸乙酯的酰化上,其中详细介绍了弗里德尔-克拉夫茨酰化导致各种酰化吲哚的研究。这些研究不仅阐明了此类化合物的反应性,还为合成具有潜在生物活性的吲哚衍生物开辟了新途径 (Tani 等人,1990)。

未来方向

Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .

属性

IUPAC Name |

ethyl 6-amino-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJOBQJGQMZSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445358 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-amino-1H-indole-7-carboxylate | |

CAS RN |

174311-79-6 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)